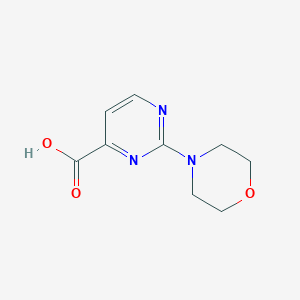

2-Morpholinopyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

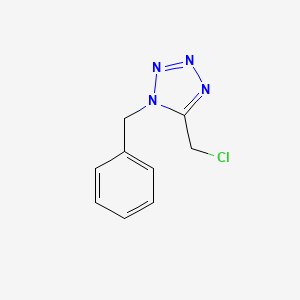

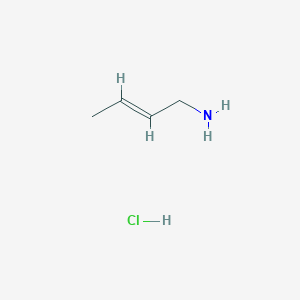

2-Morpholinopyrimidine-4-carboxylic acid is a compound that belongs to a class of bioactive molecules featuring a pyrimidine ring fused with a morpholine moiety. The morpholine ring is a non-aromatic, six-membered heterocycle containing both nitrogen and oxygen atoms, which is often used in drug design due to its favorable pharmacokinetic properties. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The combination of these two moieties can lead to compounds with significant biological activity and potential therapeutic applications .

Synthesis Analysis

The synthesis of morpholine-containing pyrimidine derivatives can be achieved through various synthetic routes. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester, which demonstrates the potential for creating morpholine derivatives with high optical purity . Another study describes the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using palladium-catalyzed cross-coupling reactions, showcasing the versatility of this approach in functionalizing the pyrimidine core at specific positions . Additionally, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized, indicating the structural diversity that can be achieved with this scaffold . The synthesis of 2-morpholine carboxylic acid derivatives has also been reported, further expanding the range of morpholine-containing compounds .

Molecular Structure Analysis

The molecular structure of morpholine-containing pyrimidine derivatives has been elucidated using various spectroscopic techniques. For example, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was structurally characterized by UV, FT-IR, 1H, and 13C NMR spectroscopy. Density functional theory (DFT) calculations were also employed to analyze intermolecular interactions and predict nonlinear optical properties . Additionally, the crystal structures of 2-amino-4-chloro-6-morpholinopyrimidine polymorphs have been determined, revealing different hydrogen bonding patterns and molecular conformations in the solid state .

Chemical Reactions Analysis

Morpholine-containing pyrimidine derivatives can undergo various chemical reactions, which are essential for their elaboration into more complex structures or for their functionalization. For instance, the reaction of thiadiazolo-pyrimidine with morpholin has been studied, leading to compounds with potential antibacterial properties . The synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, involved a Vilsmeier-Haack reaction and subsequent displacement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-containing pyrimidine derivatives are influenced by their molecular structure. The DFT study mentioned earlier provides insights into the polarizability, hyperpolarizability, and thermal behavior of these compounds. Such properties are crucial for understanding their potential as nonlinear optical materials . The kinetic resolution of racemic morpholine-2-carboxylate to obtain enantiopure N-Boc-morpholine-2-carboxylic acids is another example of the importance of physical properties, such as optical purity, in the application of these compounds in medicinal chemistry .

Aplicaciones Científicas De Investigación

Psychopharmacological Research

In the realm of psychopharmacology, research has been conducted on phosphorylated carboxylic acids derivatives, including compounds related to 2-Morpholinopyrimidine-4-carboxylic acid. These studies have explored their potential as psychotropic drugs, showing promising results in improving memory, learning, and exhibiting neuroprotective properties. The compounds are investigated for their tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties, highlighting their potential in treating a range of psychiatric disorders (Semina et al., 2016).

Gene Function Inhibition

Morpholino oligos, closely related to the morpholine structure in 2-Morpholinopyrimidine-4-carboxylic acid, have been used extensively to inhibit gene function in various model organisms. This application is crucial for studying gene function and has been successful across a broad range of species, from sea urchins to mice (Heasman, 2002).

Toxicological Studies

In toxicological research, studies have analyzed the toxicity and mutagenicity of compounds like 2,4-Dichlorophenoxyacetic acid, which shares structural similarities with 2-Morpholinopyrimidine-4-carboxylic acid. These studies provide valuable insights into the environmental impact and safety profiles of such chemicals, contributing to safer agricultural practices and environmental conservation (Zuanazzi et al., 2020).

Chemical and Pharmacological Interests

Research on morpholine derivatives, including those related to 2-Morpholinopyrimidine-4-carboxylic acid, has revealed a broad spectrum of pharmacological activities. These compounds are integral to developing new therapeutic agents due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. This highlights the compound's versatility and potential in drug development (Asif & Imran, 2019).

Propiedades

IUPAC Name |

2-morpholin-4-ylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRYBQPQDHMATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinopyrimidine-4-carboxylic acid | |

CAS RN |

250726-42-2 |

Source

|

| Record name | 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.